![molecular formula C13H10N2OS2 B2382808 2-[(4-苯基-1,3-噻唑-2-基)甲基]-1,3-噻唑-4-醇 CAS No. 860651-56-5](/img/structure/B2382808.png)
2-[(4-苯基-1,3-噻唑-2-基)甲基]-1,3-噻唑-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules
科学研究应用
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to different biological outcomes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility, may be influenced by environmental conditions, which could in turn affect their biological activity .
生化分析
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to exhibit strong antifungal activity and induce oxidative damage . This suggests that 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol might also interact with enzymes and proteins involved in oxidative stress response.
Cellular Effects
Some thiazole derivatives have been shown to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response . This suggests that 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol might also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to induce high levels of intracellular ROS, resulting in considerable DNA damage .
Temporal Effects in Laboratory Settings
It is known that the effects of thiazole derivatives can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol vary with different dosages in animal models. For instance, a thiazole derivative similar in structure to 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol was found to significantly increase the survival rate of Galleria mellonella at a dosage of 10 mg/kg . High doses of some thiazole derivatives have been found to cause cancer to develop rapidly in several organs .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles based on their chemical structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the reaction of 4-phenyl-1,3-thiazole-2-carbaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in an ethanol solvent with a base catalyst such as piperidine . The mixture is refluxed for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to reduce production costs and environmental impact.
化学反应分析
Types of Reactions
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
2-Phenylthiazole: Known for its antimicrobial properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antifungal activities.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities including antibacterial and antifungal properties.
Uniqueness
2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is unique due to its dual thiazole rings, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.
属性
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERSTGRFNBJNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)
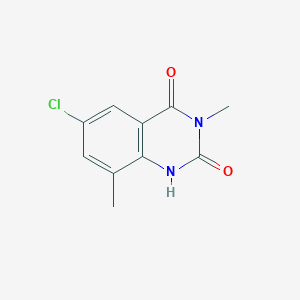
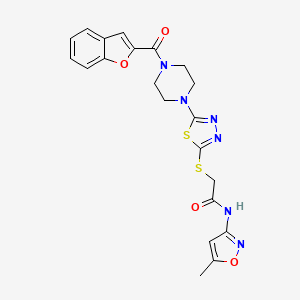
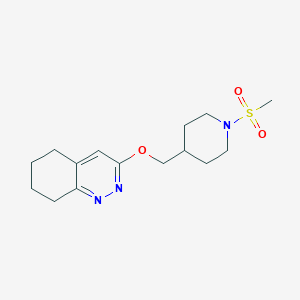
![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
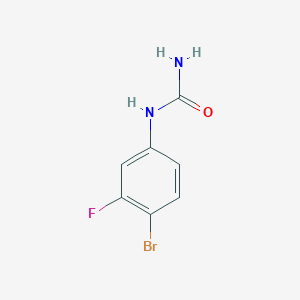
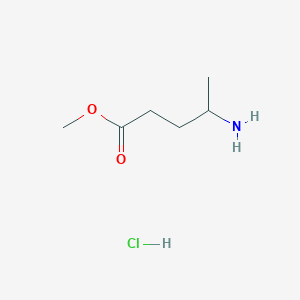

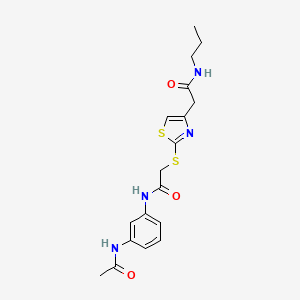
![1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,4-bis(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

